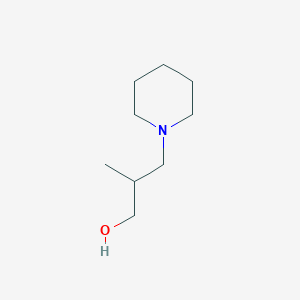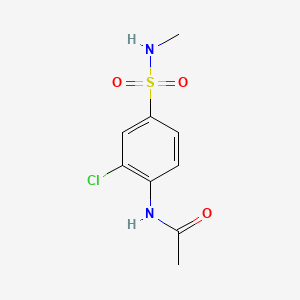
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide
Overview
Description
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide is a chemical compound with the molecular formula C15H15ClN2O3S It is known for its unique structural features, which include a chloro-substituted phenyl ring and a sulfonamide group
Mechanism of Action
Target of Action
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide, also known as N-(2-Chloro-4-methylsulfamoyl-phenyl)-acetamide or GS 436, is a synthetic compound with potential antimicrobial and antiproliferative activities Similar compounds have been found to target bacterial lipids and cancerous cells .
Mode of Action
It’s known that sulfonamide derivatives, like gs 436, can inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . By inhibiting DHFR, these compounds can disrupt DNA synthesis and cell division, leading to antimicrobial and anticancer effects .
Biochemical Pathways
The biochemical pathways affected by GS 436 are likely related to its inhibition of DHFR. The folate pathway, which DHFR is a part of, is crucial for the synthesis of nucleotides and certain amino acids. By inhibiting DHFR, GS 436 can disrupt these processes, leading to cell death .
Pharmacokinetics
The physicochemical properties of similar compounds suggest that they may be well-absorbed and distributed throughout the body .
Result of Action
The result of GS 436’s action is the inhibition of cell growth and division, leading to cell death. This is due to its disruption of the folate pathway, which is essential for DNA synthesis and cell division . This makes GS 436 a potential candidate for antimicrobial and anticancer therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide typically involves the reaction of 2-chloroaniline with acetic anhydride in the presence of a base to form the acetamide intermediate. This intermediate is then reacted with methylamine and a sulfonyl chloride derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, oxidized or reduced forms of the compound, and condensation products with different functional groups.
Scientific Research Applications
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological molecules and its potential as a drug candidate.
Industrial Applications: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-Methyl-1-piperazinyl)sulfonyl)phenyl)acetamide
- N-(4-(N,N-Diethylsulfamoyl)phenyl)acetamide
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(2-Chloro-4-((methylamino)sulfonyl)phenyl)acetamide is unique due to its specific chloro substitution and the presence of a methylamino group. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
IUPAC Name |
N-[2-chloro-4-(methylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3S/c1-6(13)12-9-4-3-7(5-8(9)10)16(14,15)11-2/h3-5,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZZSMGITYUMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)S(=O)(=O)NC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218416 | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68252-73-3 | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068252733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-chloro-4-((methylamino)sulfonyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


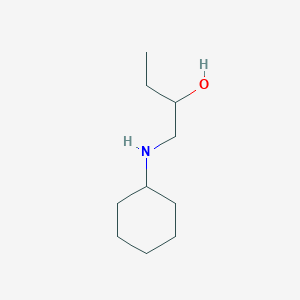
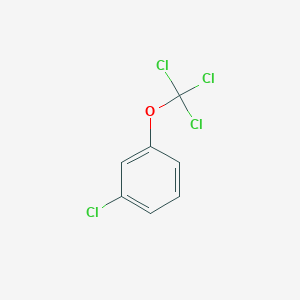
![tert-Butyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6354608.png)
![6-Chloro-4-nitro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6354616.png)
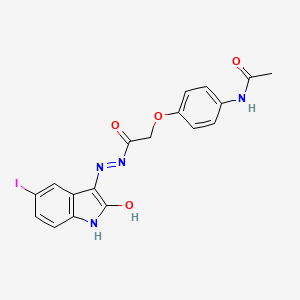
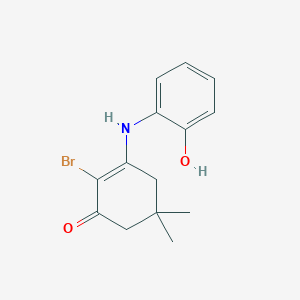
![1-Hexanoyl-3-(2-thienyl)indeno[2,3-d]pyrazol-4-one](/img/structure/B6354634.png)
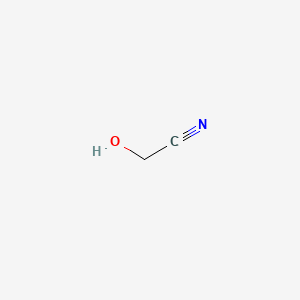
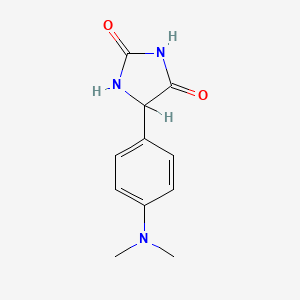

![4-bromo-2-[(E)-(phenylimino)methyl]phenol](/img/structure/B6354666.png)

